2-(5-chloro-1H-indol-2-yl)acetic acid
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Overview
Description
2-(5-Chloro-1H-indol-2-yl)acetic acid is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in pharmaceutical and chemical research. This compound features a chloro-substituted indole ring attached to an acetic acid moiety, making it a valuable molecule for various scientific applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 2-(5-chloro-1H-indol-2-yl)acetic acid, interact with multiple receptors, contributing to their broad-spectrum biological activities . They are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its application in the treatment of cancer cells and microbes highlights its significant cellular effects .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level contribute to its therapeutic potential .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound may change due to factors such as the product’s stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-1H-indol-2-yl)acetic acid typically involves the chlorination of indole derivatives followed by acetic acid substitution. One common method includes the reaction of 5-chloroindole with chloroacetic acid under acidic conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Chloro-1H-indol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines or hydroxyl groups.
Substitution: Electrophilic substitution reactions are common, where the chloro group can be replaced by other substituents like alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(5-Chloro-1H-indol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
2-(5-Chloro-1H-indol-2-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
5-Bromoindole-2-acetic acid: Another halogen-substituted indole derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific chloro substitution, which imparts unique reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
2-(5-chloro-1H-indol-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-7-1-2-9-6(3-7)4-8(12-9)5-10(13)14/h1-4,12H,5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEXCWHQCBKPQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720000-48-6 |
Source
|
Record name | 2-(5-chloro-1H-indol-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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